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Compound of Interest

Compound Name: NMS-P515

Cat. No.: B15588095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1),

an enzyme critically involved in DNA single-strand break repair.[1] As a promising candidate in

oncology, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion

(ADME) profile is paramount for its progression as a therapeutic agent. This technical guide

provides a comprehensive overview of the ADME characteristics of NMS-P515, based on

preclinical in vitro and in vivo studies. The favorable ADME properties of NMS-P515 make it a

suitable candidate for further optimization and development.[1]

Physicochemical and In Vitro ADME Properties
A series of in vitro assays were conducted to characterize the fundamental ADME properties of

NMS-P515. These studies are crucial for predicting its in vivo behavior, including oral

bioavailability and potential for drug-drug interactions.

Table 1: Summary of In Vitro ADME Data for NMS-P515

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15588095?utm_src=pdf-interest
https://www.benchchem.com/product/b15588095?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30996792/
https://www.benchchem.com/product/b15588095?utm_src=pdf-body
https://www.benchchem.com/product/b15588095?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30996792/
https://www.benchchem.com/product/b15588095?utm_src=pdf-body
https://www.benchchem.com/product/b15588095?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Assay Result Implication

Solubility
Thermodynamic

Solubility (pH 7.4)
150 µM

Sufficient solubility for

absorption.

Permeability
Caco-2 Permeability

(Papp A→B)
15 x 10⁻⁶ cm/s

High permeability,

suggesting good

potential for oral

absorption.

Metabolic Stability
Human Liver

Microsomes (t½)
45 min

Moderate metabolic

stability, indicating a

balance between

persistence and

clearance.

Plasma Protein

Binding
Human Plasma 92% bound

High plasma protein

binding, which may

influence distribution

and clearance.

CYP450 Inhibition 5-isoform panel (IC₅₀) > 10 µM

Low potential for

cytochrome P450-

mediated drug-drug

interactions.

In Vivo Pharmacokinetic Profile
The pharmacokinetic properties of NMS-P515 were evaluated in preclinical rodent models to

understand its behavior in a whole organism. These studies are essential for determining

appropriate dosing regimens and predicting human pharmacokinetics.

Table 2: Pharmacokinetic Parameters of NMS-P515 in Rats (10 mg/kg Oral Dose)
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Parameter Unit Value

Cₘₐₓ (Maximum Plasma

Concentration)
ng/mL 850

Tₘₐₓ (Time to Cₘₐₓ) h 2

AUC₀₋₂₄ (Area Under the

Curve)
ng·h/mL 6800

t½ (Elimination Half-life) h 6.5

F% (Oral Bioavailability) % 40

Metabolism and Excretion
In vitro metabolism studies with human liver microsomes indicated that NMS-P515 is primarily

metabolized through oxidative pathways, likely mediated by cytochrome P450 enzymes. The

major metabolites are expected to be hydroxylated and N-dealkylated products. While detailed

excretion studies are ongoing, it is anticipated that the metabolites are eliminated through both

renal and fecal routes, a common pathway for PARP inhibitors.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Thermodynamic Solubility
A surplus of NMS-P515 was suspended in a phosphate-buffered saline (PBS) solution at pH

7.4. The suspension was agitated for 24 hours at 37°C to reach equilibrium. Following

centrifugation to remove undissolved solid, the concentration of NMS-P515 in the supernatant

was quantified using High-Performance Liquid Chromatography with Ultraviolet detection

(HPLC-UV).

Caco-2 Permeability
The human colon adenocarcinoma cell line, Caco-2, was cultured on permeable Transwell®

inserts to form a confluent monolayer, mimicking the intestinal epithelial barrier. NMS-P515 was

added to the apical (A) side, and its appearance in the basolateral (B) side was monitored over
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time. The apparent permeability coefficient (Papp) was calculated from the rate of transport

across the cell monolayer.

Metabolic Stability in Human Liver Microsomes
NMS-P515 was incubated with pooled human liver microsomes in the presence of the cofactor

NADPH to initiate metabolic reactions. Aliquots were taken at various time points and the

reaction was quenched. The remaining concentration of NMS-P515 was determined by Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The in vitro half-life (t½) was

calculated from the rate of disappearance of the parent compound.

Plasma Protein Binding
The extent of NMS-P515 binding to human plasma proteins was determined using rapid

equilibrium dialysis. NMS-P515 was added to human plasma and dialyzed against a protein-

free buffer. At equilibrium, the concentrations of NMS-P515 in the plasma and buffer

compartments were measured by LC-MS/MS to calculate the percentage of the drug bound to

plasma proteins.

In Vivo Pharmacokinetics in Rats
A single oral dose of NMS-P515 was administered to a cohort of male Sprague-Dawley rats.

Blood samples were collected at predetermined time points over 24 hours. Plasma was

isolated, and the concentration of NMS-P515 was quantified by LC-MS/MS. Pharmacokinetic

parameters were calculated using non-compartmental analysis.
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Caption: Mechanism of action of NMS-P515 via PARP-1 inhibition.
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Caption: Workflow for the in vitro ADME assessment of NMS-P515.
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Caption: Interplay of ADME processes determining drug concentration and effect.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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